

Capmatinib Chromatographic Separation: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Capmatinib Hydrochloride

CAS No.: 1865733-40-9

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Analytical Method for Capmatinib in Bulk Drug Substance

A stability-indicating reversed-phase HPLC (RP-HPLC) method was developed for the quantification of Capmatinib in its bulk form, utilizing an **Enable C18 Kromasil column (250 × 4.6 mm, 5 μm)** [1].

- **Chromatographic Conditions:**

- **Mobile Phase:** Methanol and water in a ratio of **70:30% (v/v)** [1].
- **Flow Rate:** **1.0 mL/min** [1].
- **Column Temperature:** **40°C** [1].
- **Detection Wavelength:** **233 nm** [1].
- **Injection Volume:** **20 μL** [1].
- **Run Time:** Approximately **3.75 minutes** [1].

- **Method Performance:** The method demonstrated a retention time of about 3.88 minutes for Capmatinib, with a symmetric peak (tailing factor of 1.22) and high efficiency (9,176 theoretical plates). The Limit of Detection (LOD) and Limit of Quantification (LOQ) were reported as **1.321 μg/mL** and **4.002 μg/mL**, respectively. Accuracy, determined by recovery tests, was within the range of **98.0% to 102.0%** [1].

Bioanalytical Methods for Capmatinib in Biological Matrices

For the analysis of Capmatinib in complex biological samples such as plasma and liver microsomes, alternative methods with different detection strategies have been developed and validated. The table below summarizes two robust methods suitable for pharmacokinetic and metabolic stability studies [2].

| Parameter | HPLC with Fluorescence Detection (FLD) | HPLC with Photodiode Array (PDA) |
|-------------------|--|--|
| Application | Quantification in rat plasma (in vivo) | Quantification in human liver microsomes (in vitro) |
| Column | Eurospher II 100-3 C18H (50 × 4 mm, 3 μm) | Gemini-NX C18 |
| Mobile Phase | 10 mM Ammonium Acetate Buffer (pH 5.5) : Acetonitrile (70:30, v/v) | Methanol : 20 mM Ammonium Formate Buffer pH 3.5 (53:47, v/v) |
| Flow Rate | 2.0 mL/min | 1.1 mL/min |
| Detection | FLD: λ_{ex} 405 nm / λ_{em} 495 nm | PDA: 233 nm (or other suitable λ_{max}) |
| Internal Standard | Warfarin | Naproxen |
| Key Metric (LLOQ) | 19.5 ng/mL | Not Specified |
| Retention Time | 1.45 minutes | 3.68 minutes |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are critical for demonstrating the stability-indicating property of an analytical method. The following protocol, based on ICH guidelines, can be used to stress Capmatinib under various conditions [1].

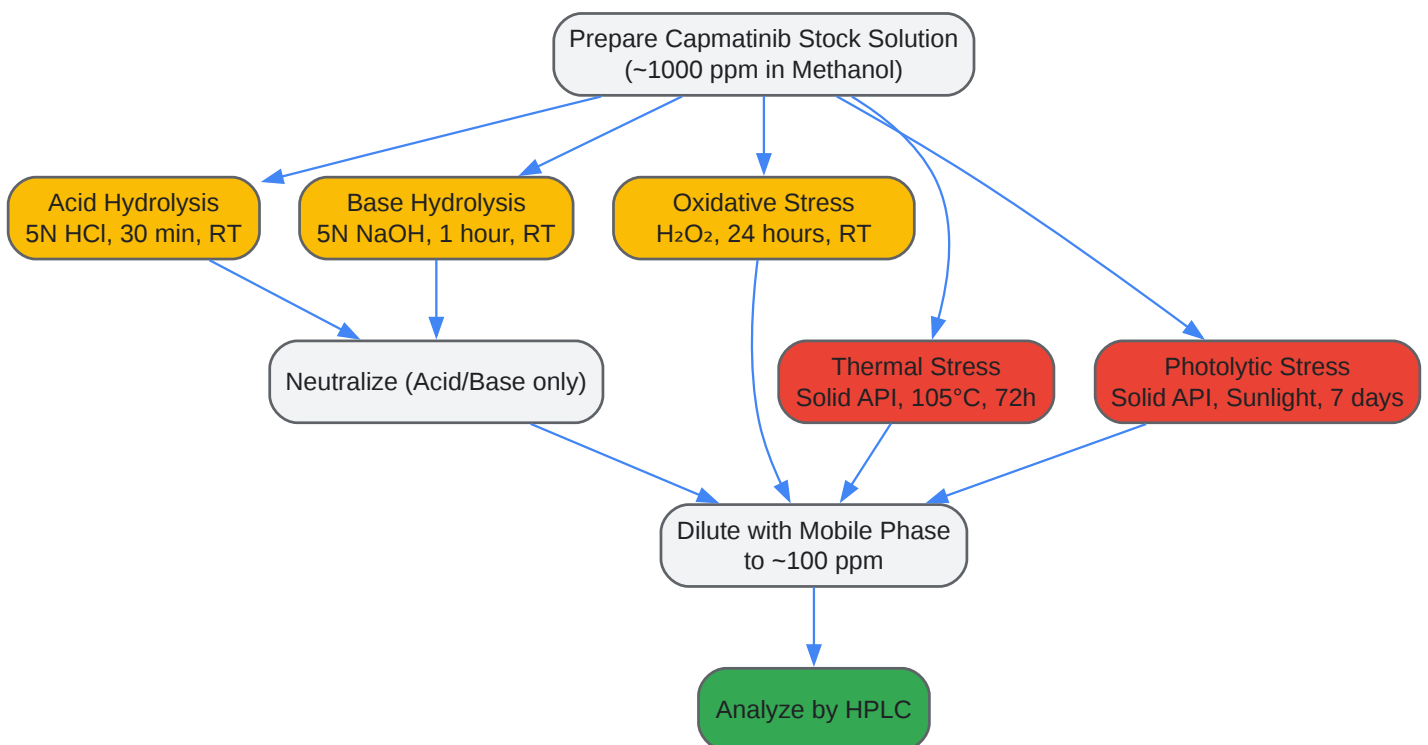
- **Sample Preparation:**

- Weigh approximately 20 mg of Capmatinib API into a 20 mL volumetric flask.
- Dissolve in and dilute to volume with methanol to create a stock solution of ~1000 ppm.
- Dilute 1 mL of this stock to 10 mL with the mobile phase to obtain a working solution of ~100 ppm.

- **Stress Conditions:**

- **Acid Hydrolysis:** Add 2 mL of 5 N HCl to 15 mL of the stock solution and let it stand at room temperature for 30 minutes. Neutralize with 2 mL of 5 N NaOH before analysis [1].
- **Base Hydrolysis:** Add 2 mL of 5 N NaOH to 15 mL of the stock solution and let it stand at room temperature for 1 hour. Neutralize with 2 mL of 5 N HCl before analysis [1].
- **Oxidative Degradation:** Add 2 mL of hydrogen peroxide (concentration not specified in search results, 3% is typical) to 15 mL of the stock solution and let it stand for 24 hours [1].
- **Thermal Degradation:** Expose the solid API to dry heat in an oven at **105°C for 72 hours**. Prepare the sample solution after the stress period [1].
- **Photolytic Degradation:** Expose the solid API to sunlight for **7 days**. Prepare the sample solution after the stress period [1].

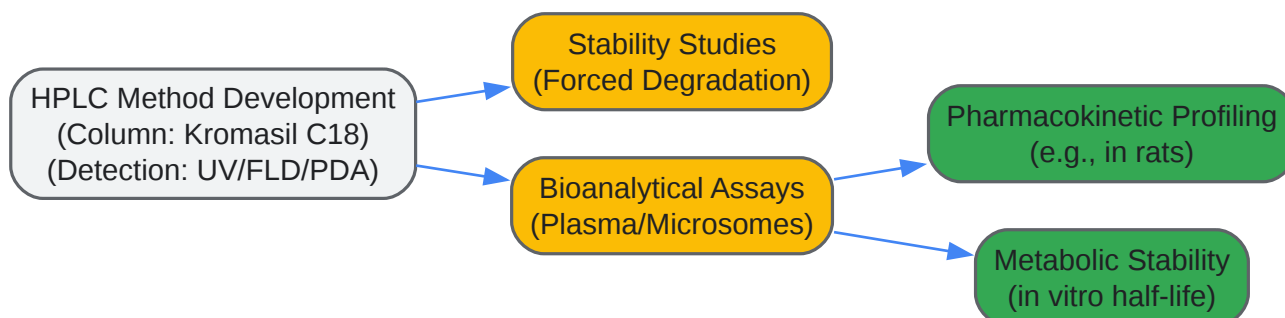
The following diagram illustrates the workflow for conducting forced degradation studies.



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Diagram of Capmatinib Analysis and Application Workflow

The developed chromatographic methods serve as key tools in various stages of drug development, from formulation stability testing to pharmacokinetic profiling. The diagram below outlines the logical workflow from method development to its primary applications.



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References

1. Stability Indicating Assay Method Development and ... [orientjchem.org]
2. HPLC with Fluorescence and Photodiode Array Detection ... [pmc.ncbi.nlm.nih.gov]

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Address: Ontario, CA 91761, United States

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